2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one
Description
Overview of Imidazopyrimidine Scaffold and its Research Relevance
The imidazopyrimidine scaffold is a nitrogen-fused heterocyclic system that serves as a versatile foundation for the development of pharmacologically active molecules. researchgate.net Its structure, which incorporates both imidazole (B134444) and pyrimidine (B1678525) rings, allows for diverse chemical modifications, leading to a broad spectrum of biological activities. researchgate.net Researchers have extensively investigated this scaffold, revealing its potential in various therapeutic areas, including antiviral, antifungal, anti-inflammatory, and anticancer applications. researchgate.net The adaptable nature of the imidazopyrimidine core enables fine-tuning of its properties through the introduction of different substituents, making it a privileged structure in the design of targeted therapies. researchgate.net
Historical Context of Imidazopyrimidine Derivatives in Scientific Inquiry
The scientific journey of imidazopyrimidine derivatives dates back several decades, with early investigations laying the groundwork for their current prominence. Initial studies focused on the fundamental synthesis and characterization of these compounds. Over time, as screening technologies advanced, the diverse biological potential of imidazopyrimidine derivatives began to be unveiled. This led to a surge in research aimed at exploring their therapeutic applications. A significant area of investigation has been their activity as kinase inhibitors, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.govdergipark.org.tr The historical progression of research on these derivatives showcases a continuous evolution from basic chemical synthesis to sophisticated drug design and development.
Significance of the 2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one Core Structure
While the broader imidazopyrimidine class has been extensively studied, the specific core structure of this compound presents a unique substitution pattern that warrants focused investigation. The presence of methyl groups at the 2 and 3 positions of the imidazole ring can significantly influence the molecule's steric and electronic properties. These modifications can impact how the molecule interacts with biological targets, potentially leading to enhanced potency, selectivity, or altered pharmacokinetic profiles compared to other derivatives.
Recent research has highlighted the potential of substituted imidazo[1,2-c]pyrimidin-5(6H)-ones as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and established targets in cancer therapy. nih.govresearchgate.net Studies on related imidazo[1,2-c]pyrimidine (B1242154) derivatives have demonstrated their ability to inhibit CDK2, a kinase often overexpressed in tumors. nih.govresearchgate.net The specific contribution of the 2,3-dimethyl substitution pattern to this activity is an area of active research.
Furthermore, the imidazo[1,2-c]pyrimidine scaffold has been explored for its antimicrobial properties. ekb.eg The introduction of various substituents has been shown to yield compounds with activity against a range of bacterial and fungal pathogens. ekb.eg The influence of the 2,3-dimethyl substitution on the antimicrobial potential of the imidazo[1,2-c]pyrimidin-5(6H)-one core is another important aspect of its research significance.
Table 1: Investigated Biological Activities of the Imidazo[1,2-c]pyrimidine Scaffold
| Biological Activity | Therapeutic Area | Key Research Findings |
| Anticancer | Oncology | Inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, leading to cell cycle arrest. nih.govresearchgate.net |
| Antimicrobial | Infectious Diseases | Activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. ekb.eg |
| Antiviral | Virology | Potential inhibitory effects against various viruses. nih.gov |
| Anti-inflammatory | Immunology | Modulation of inflammatory pathways. dergipark.org.tr |
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-6H-imidazo[1,2-c]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-6(2)11-7(10-5)3-4-9-8(11)12/h3-4H,1-2H3,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLMEJSLDPKTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CNC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 2,3 Dimethylimidazo 1,2 C Pyrimidin 5 6h One
Classical Approaches to Imidazo[1,2-c]pyrimidin-5(6H)-one Synthesis
Traditional methods for constructing fused heterocyclic systems like imidazopyrimidines often rely on the formation of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) structure through cyclocondensation or the assembly of the core via multi-component reactions.
Cyclocondensation reactions represent a foundational and widely employed strategy for the synthesis of imidazo-fused heterocycles. rsc.org This approach typically involves the reaction of a nucleophilic aminopyrimidine derivative with a bifunctional electrophile, such as an α-halocarbonyl compound, to construct the imidazole ring. rsc.org The synthesis of the parent imidazo[1,2-c]pyrimidin-5(6H)-one core often starts from a cytosine or a related 4-aminopyrimidin-2(1H)-one derivative.
For the specific synthesis of 2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one, the reaction would proceed via the condensation of a suitable 4-aminopyrimidine (B60600) precursor with 3-bromo-2-butanone (B1330396) or a similar α-haloketone. This method is analogous to the classic Tschitschibabin synthesis of imidazo[1,2-a]pyridines, where 2-aminopyridine (B139424) is reacted with an α-halocarbonyl compound. bio-conferences.org The reaction mechanism involves an initial N-alkylation of the exocyclic amino group of the pyrimidine, followed by an intramolecular cyclization and dehydration to yield the final fused bicyclic system. The versatility of this method allows for the introduction of various substituents on the imidazole ring by selecting appropriately substituted α-haloketones.
A key example in the synthesis of related structures involves using 5-iodocytosine (B72790) as a starting material, which, upon reaction with an appropriate α-haloketone, yields an 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one, a versatile intermediate for further derivatization. researchgate.net
Multi-component reactions (MCRs) offer significant advantages in synthetic efficiency and molecular diversity by combining three or more reactants in a single step to form a complex product. beilstein-journals.org For the synthesis of imidazo-fused heterocycles, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is particularly powerful. mdpi.commdpi.com This reaction typically involves the condensation of an amidine (such as a 2-aminopyridine or 2-aminopyrimidine (B69317) derivative), an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. mdpi.com
While extensively used for imidazo[1,2-a]pyridines, this methodology is adaptable for the synthesis of the imidazo[1,2-c]pyrimidine (B1242154) core. bio-conferences.orgbeilstein-journals.org In this context, a 4-aminopyrimidine derivative would serve as the amidine component. The reaction with an aldehyde and an isocyanide would lead to the rapid assembly of the substituted imidazo[1,2-c]pyrimidine scaffold. The substituents at the 2- and 3-positions of the final product are determined by the choice of the aldehyde and isocyanide, respectively, making MCRs a highly flexible route for generating diverse chemical libraries. bio-conferences.org
Advanced Synthetic Techniques for this compound and its Analogues
To further explore the chemical space around the imidazo[1,2-c]pyrimidin-5(6H)-one core, advanced synthetic methods are employed. These techniques allow for the late-stage functionalization of the pre-formed heterocyclic system, enabling the synthesis of analogues with tailored properties.
Transition-metal catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. mdpi.commdpi.com For the derivatization of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold, these reactions are primarily used to introduce aryl, heteroaryl, or alkyl groups at specific positions, which requires a pre-installed halogen atom on the ring. researchgate.netnih.gov
The Suzuki-Miyaura cross-coupling reaction is a prominent example used for this scaffold. researchgate.netnih.gov Research has demonstrated the successful coupling of 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one with a variety of aryl and heteroarylboronic acids. researchgate.net This reaction typically employs a palladium catalyst and a base to afford 8-substituted derivatives in good to excellent yields. researchgate.net
| Entry | Boronic Acid Partner | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 8-Phenylimidazo[1,2-c]pyrimidin-5(6H)-one | 85 |
| 2 | 4-Methylphenylboronic acid | 8-(4-Methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one | 90 |
| 3 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one | 88 |
| 4 | 4-Fluorophenylboronic acid | 8-(4-Fluorophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one | 81 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 8-(4-(Trifluoromethyl)phenyl)imidazo[1,2-c]pyrimidin-5(6H)-one | 75 |
| 6 | 3-Methoxyphenylboronic acid | 8-(3-Methoxyphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one | 86 |
| 7 | 2-Thienylboronic acid | 8-(Thiophen-2-yl)imidazo[1,2-c]pyrimidin-5(6H)-one | 61 |
| 8 | 3-Thienylboronic acid | 8-(Thiophen-3-yl)imidazo[1,2-c]pyrimidin-5(6H)-one | 72 |
| 9 | 2-Furylboronic acid | 8-(Furan-2-yl)imidazo[1,2-c]pyrimidin-5(6H)-one | 65 |
| 10 | 3-Pyridinylboronic acid | 8-(Pyridin-3-yl)imidazo[1,2-c]pyrimidin-5(6H)-one | 68 |
In addition to the Suzuki-Miyaura reaction, other cross-coupling methods like the Sonogashira and Heck reactions have been applied to related heterocyclic systems, suggesting their potential utility for introducing alkynyl and alkenyl substituents onto the imidazo[1,2-c]pyrimidin-5(6H)-one core. researchgate.net
The application of transition-metal catalyzed cross-coupling reactions is contingent on the presence of a halide on the heterocyclic core. Therefore, regioselective halogenation is a critical step for the derivatization of imidazo[1,2-c]pyrimidin-5(6H)-one. researchgate.netnih.gov As previously mentioned, the synthesis can start from a halogenated precursor like 5-iodocytosine to directly yield an 8-iodo-substituted product. researchgate.net
Alternatively, the parent imidazo[1,2-c]pyrimidin-5(6H)-one can be halogenated post-synthesis. Electrophilic halogenating agents such as N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) are commonly used for such transformations on electron-rich heterocyclic systems. semanticscholar.org The position of halogenation is dictated by the electronic properties of the bicyclic ring system. Once installed, the halogen atom serves as a versatile synthetic handle for introducing a wide range of functional groups via cross-coupling, nucleophilic substitution, or other metal-catalyzed processes.
Modification of the ring nitrogen atoms is another key strategy for generating analogues of this compound. Alkylation, particularly at the N6 position of the pyrimidinone ring, is a common derivatization method. researchgate.netnih.gov This is typically achieved by treating the parent heterocycle with a suitable alkylating agent in the presence of a base.
The general procedure involves deprotonation of the N6-H amide proton using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by nucleophilic attack on an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or another electrophile. This strategy allows for the introduction of a diverse array of substituents at the N6 position, which can significantly influence the molecule's biological properties.
| Entry | Alkylating Agent | Base | N6-Substituent |
|---|---|---|---|
| 1 | Methyl iodide | NaH | -CH₃ |
| 2 | Ethyl bromide | K₂CO₃ | -CH₂CH₃ |
| 3 | Propyl iodide | NaH | -(CH₂)₂CH₃ |
| 4 | Benzyl bromide | K₂CO₃ | -CH₂Ph |
| 5 | Allyl chloride | NaH | -CH₂CH=CH₂ |
Microwave-Assisted Synthesis in Imidazopyrimidine Chemistry
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and improved selectivities. nih.gov In the realm of imidazopyrimidine chemistry, microwave irradiation serves as an efficient energy source for accelerating reactions and enabling the synthesis of complex heterocyclic systems. nih.govbenthamdirect.com This technology is particularly advantageous for constructing the imidazo[1,2-a]pyrimidine (B1208166) core, a closely related isomer to the imidazo[1,2-c]pyrimidine system. nih.govbenthamdirect.com
The application of microwave energy in a one-pot, multicomponent reaction format provides a green and efficient protocol for generating novel imidazo[1,2-a]pyrimidine derivatives. nih.gov For instance, the synthesis of imidazo[1,2-a]pyrimidine-furan hybrids has been successfully achieved via a Groebke-Blackburn-Bienayme multicomponent reaction under microwave irradiation, significantly shortening the reaction time compared to traditional reflux methods. benthamdirect.com Similarly, a sequential two-step, one-pot synthesis of tri/tetrasubstituted imidazole derivatives containing an imidazo[1,2-a]pyrimidine moiety has been developed using microwave assistance, yielding moderate to good yields in ethyl alcohol, a green solvent. nih.gov
Researchers have also presented a microwave-assisted approach for preparing 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from easily accessible reagents. rsc.orgnih.gov This method involves the reaction of 6-methylisocytosine with α-bromoacetophenones under microwave heating at 160°C for 20 minutes, resulting in high yields of the desired products. nih.gov The use of microwave irradiation facilitates rapid and efficient cyclization, highlighting its utility in synthesizing this class of compounds. rsc.orgnih.gov These examples underscore the broad applicability and benefits of microwave technology in advancing the synthesis of diverse imidazopyrimidine scaffolds. nih.govnih.govbenthamdirect.comrsc.orgnih.gov
Synthesis of Specific Derivatives of this compound
The synthesis of derivatives based on the imidazo[1,2-c]pyrimidin-5(6H)-one core is crucial for exploring their chemical space and potential applications. Various strategies have been developed to modify the scaffold at different positions, introduce complex functionalities like nucleosides and sulfonamides, and build the core from fundamental precursors.
Derivatives Modified at Positions 2, 3, 6, and 8
The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold allows for structural modifications at several positions, enabling the fine-tuning of its properties. researchgate.net Key synthetic methods employed for these modifications include Suzuki-Miyaura cross-coupling, halogenation, Dimroth-type rearrangement, and alkylation. researchgate.net These reactions provide access to a range of derivatives modified at the 2, 3, 6, or 8 positions. researchgate.net For instance, Suzuki cross-coupling reactions have been utilized to introduce aryl and heteroaryl groups at the 8-position of 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one, yielding a variety of substituted products in good yields ranging from 61-90%. researchgate.net The reactivity of the imidazo[1,5-a]pyrimidine (B3256623) ring, a related isomer, with electrophiles favors position 3, as demonstrated in bromination reactions. rsc.org
| Position(s) Modified | Synthetic Method | Purpose/Type of Derivative |
|---|---|---|
| 2, 3, 6, or 8 | Alkylation, Halogenation, Suzuki-Miyaura cross-coupling, Dimroth-type rearrangement | General derivatization for structure-activity relationship studies. researchgate.net |
| 8 | Suzuki Cross-Coupling | Introduction of aryl and heteroaryl substituents. researchgate.net |
Nucleoside Analogues of Imidazo[1,2-c]pyrimidin-5(6H)-one
The synthesis of nucleoside analogues of imidazo[1,2-c]pyrimidin-5(6H)-one involves attaching a sugar moiety, such as a ribofuranosyl or dioxolane ring, to the heterocyclic base. researchgate.netresearchgate.net These complex molecules are of significant interest in medicinal chemistry. One synthetic approach involves the condensation of a silylated imidazopyrimidine derivative with a protected sugar halide. For example, trimethylsilyl-7-chloroimidazo[1,2-c]pyrimidin-5-one can be condensed with 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride to yield the corresponding nucleoside. nih.gov Subsequent chemical transformations, such as dehalogenation and amination, can be performed to create a variety of analogues. nih.gov Another strategy describes the preparation of 6-(β-D-ribofuranosyl)-2-alkyl/aryl-6H-imidazo[1,2-c]pyrimidin-5-one nucleosides. researchgate.net The synthesis of dideoxynucleoside analogues featuring 1,3-dioxolane (B20135) or 1,3-oxathiolane (B1218472) as the sugar ring has also been reported, demonstrating the versatility of synthetic approaches to access diverse nucleoside structures. researchgate.net
Incorporation of Sulfonamide Scaffolds onto the Imidazopyrimidine System
To further expand the structural diversity and biological potential of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, sulfonamide scaffolds have been incorporated into their structure. nih.gov A study details the design and synthesis of twenty-eight imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives that feature a sulfonamide group. nih.gov The synthetic strategy typically involves coupling a sulfonamide moiety to a suitable position on the imidazopyrimidine nucleoside, often through a linker. nih.gov This approach combines the structural features of the imidazopyrimidine nucleoside with the chemical properties of the sulfonamide group, a well-known pharmacophore. mdpi.com The formation of the sulfonamide linkage is often achieved by reacting an amino-functionalized derivative with a sulfonyl chloride, or vice versa. mdpi.com
Synthesis from Key Precursors (e.g., 5-iodocytosine, 2-amino-4,5-dimethylthiophen-3-carbonitrile)
The construction of the core imidazo[1,2-c]pyrimidin-5(6H)-one ring system can be achieved starting from simpler, readily available precursors. One notable precursor is 5-iodocytosine. researchgate.net The synthesis involves the cyclization of 5-halogenocytosines to form the fused imidazo[1,2-c]pyrimidine ring. lookchem.com Specifically, 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one is synthesized from 5-iodocytosine, which then serves as a versatile intermediate for further derivatization, such as the Suzuki cross-coupling reactions mentioned previously. researchgate.net
Another synthetic pathway in related heterocyclic chemistry involves precursors like 2-amino-4,5-disubstituted-thiophen-3-carbonitriles. While not leading directly to the this compound, these precursors are used to build fused pyrimidine systems. For example, microwave-assisted cyclization of 2-ethoxymethyleneamino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, derived from a substituted aminothiophenecarbonitrile, is used to synthesize thieno[2,3-d]pyrimidines. researchgate.net This highlights a general strategy where aminonitriles are key building blocks for condensed pyrimidine heterocycles. researchgate.net
| Key Precursor | Resulting Scaffold/Intermediate | Reference |
|---|---|---|
| 5-Iodocytosine | 8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one | researchgate.net |
| 2-Amino-4,5-disubstituted-thiophen-3-carbonitrile | Thieno[2,3-d]pyrimidines | researchgate.net |
Structure Activity Relationship Sar Studies and Medicinal Chemistry Considerations of 2,3 Dimethylimidazo 1,2 C Pyrimidin 5 6h One Derivatives
Systematic Structural Modifications and Their Impact on Biological Profiles
Systematic modifications of the 2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one scaffold have been undertaken to explore the SAR and optimize the inhibitory activity against target enzymes, most notably CDK2. These modifications have been focused on several key positions of the imidazopyrimidine core, namely positions 2, 3, 6, and 8.
Initial studies identified the imidazo[1,2-c]pyrimidin-5(6H)-one core as a novel scaffold for CDK2 inhibition. nih.gov A series of derivatives with substitutions at the 8-position were synthesized and evaluated. It was found that the nature of the substituent at this position plays a critical role in the compound's potency. Aromatic moieties were well-tolerated, with smaller groups such as naphthyl or methoxyphenyl generally leading to compounds with single-digit micromolar IC50 values. nih.gov Conversely, the introduction of larger, bulkier substituents like substituted biphenyls resulted in a decrease in inhibitory activity. nih.gov
Further investigations involved modifications at other positions of the heterocyclic core. nih.gov The synthesis of derivatives with alterations at positions 2, 3, 6, and 8 was achieved through various synthetic methodologies, including Suzuki-Miyaura cross-coupling, halogenation, and alkylation. nih.gov These efforts yielded compounds with a range of potencies, from micromolar to submicromolar inhibition of CDK2/cyclin E activity. nih.gov
The following table summarizes the CDK2/cyclin E inhibitory activity of selected this compound derivatives, highlighting the impact of substitutions at various positions.
| Compound | R2 | R3 | R6 | R8 | CDK2/cyclin E IC50 (µM) |
|---|---|---|---|---|---|
| 1a | CH3 | CH3 | H | I | >10 |
| 3b | CH3 | CH3 | H | 4-fluorophenyl | 0.45 |
| 3c | CH3 | CH3 | H | 3-fluorophenyl | 0.78 |
| 3d | CH3 | CH3 | H | 2-fluorophenyl | 1.5 |
| 4a | Br | CH3 | H | 4-fluorophenyl | 1.2 |
| 5a | CH3 | Br | H | 4-fluorophenyl | 2.3 |
| 6a | CH3 | CH3 | CH3 | 4-fluorophenyl | 0.91 |
Pharmacophore Elucidation for Specific Target Interactions
The elucidation of the pharmacophore for a specific biological target is a cornerstone of modern drug design. For the this compound series of CDK2 inhibitors, a combination of X-ray crystallography and molecular modeling has provided significant insights into the key structural features required for potent inhibition.
A pivotal breakthrough in understanding the binding mode of this class of compounds was the determination of the co-crystal structure of the potent inhibitor, compound 3b , in complex with fully active CDK2. nih.gov This structural information revealed that the inhibitor binds in the ATP pocket of the kinase. nih.gov A critical interaction was identified between the imidazo[1,2-c]pyrimidin-5(6H)-one core and the hinge region of the kinase. Specifically, a hydrogen bond is formed between the N7 nitrogen of the imidazopyrimidine scaffold and the backbone NH group of Leu83 in the hinge region. nih.gov This hydrogen bond is a hallmark of many ATP-competitive kinase inhibitors and is considered a crucial anchor point for this series of compounds.
Docking studies with other derivatives have further corroborated this binding mode, suggesting that many compounds in this series can form up to two hydrogen bonds with the hinge region of CDK2. nih.gov The key pharmacophoric features for this class of CDK2 inhibitors can be summarized as:
A heterocyclic core capable of acting as a hydrogen bond acceptor to interact with the hinge region of the kinase.
A planar aromatic system that can engage in hydrophobic and van der Waals interactions within the ATP binding pocket.
Appropriately sized substituents at the 8-position that can occupy a hydrophobic pocket without steric hindrance.
Modulation of Imidazopyrimidine Scaffolds for Enhanced Potency and Selectivity
Building upon the initial SAR findings and the elucidated pharmacophore, medicinal chemists have focused on modulating the imidazo[1,2-c]pyrimidine (B1242154) scaffold to enhance both the potency and selectivity of these inhibitors. The goal is to develop compounds that are highly effective against the target kinase (CDK2) while minimizing off-target effects on other kinases, which can lead to undesirable side effects.
The systematic substitutions at positions 2, 3, 6, and 8 have been a key strategy in this endeavor. As shown in the table in section 4.1, the introduction of a 4-fluorophenyl group at the 8-position of the 2,3-dimethyl scaffold (compound 3b ) led to a significant increase in potency compared to the iodo-substituted precursor (1a ). nih.gov Further exploration of the substituent at the 8-position with different aromatic and heteroaromatic rings has been a primary avenue for potency enhancement.
Future modifications of the imidazo[1,2-c]pyrimidine scaffold will likely focus on introducing substituents that can form additional interactions with specific residues in the CDK2 active site that are not conserved in other kinases, thereby improving the selectivity profile.
Rational Design of Novel this compound Analogues
The rational design of novel analogues of this compound is guided by the wealth of structural and biological data that has been accumulated. The integration of SAR data, pharmacophore models, and co-crystal structures allows for a more directed and efficient drug discovery process.
Structure-based drug design (SBDD) is a powerful tool in this context. The co-crystal structure of 3b bound to CDK2 provides a detailed map of the active site and the key interactions that govern inhibitor binding. nih.gov This information can be used to design new molecules with modified substituents that are predicted to have improved binding affinity and selectivity. For example, computational methods such as molecular docking and quantum mechanical scoring can be employed to predict the binding modes and affinities of virtual compounds before they are synthesized. nih.gov This approach helps to prioritize the synthesis of compounds that are most likely to have the desired biological activity.
Pharmacological and Biological Evaluation of 2,3 Dimethylimidazo 1,2 C Pyrimidin 5 6h One Derivatives Pre Clinical Focus
In Vitro Enzymatic Inhibition Studies
Derivatives of the imidazo[1,2-c]pyrimidin-5(6H)-one core have been primarily investigated for their ability to inhibit protein kinases, enzymes that play a crucial role in cellular signaling and proliferation.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition by Imidazo[1,2-c]pyrimidin-5(6H)-ones
Pharmacological inhibition of cyclin-dependent kinases has been identified as a potential therapeutic strategy for various types of cancer. Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have emerged as a novel class of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. A series of these compounds, with substitutions at various positions, have been synthesized and evaluated in in vitro enzymatic assays.
Initial structure-activity relationship (SAR) studies on derivatives with aromatic moieties at position 8 showed that small substituents, up to the size of a naphthyl or methoxyphenyl group, generally result in single-digit micromolar IC50 values. Conversely, larger substituents, such as substituted biphenyls, led to a decrease in inhibitory activity. Further synthesis and testing of derivatives modified at positions 2, 3, 6, or 8 have yielded compounds with micro- to submicromolar inhibition of CDK2/cyclin E activity. The co-crystal structure of a potent derivative complexed with CDK2 revealed its binding mode within the ATP pocket, forming a key hydrogen bond interaction with the hinge region residue Leu83. Despite potent enzymatic inhibition, these compounds have shown low cytotoxicity against leukemia cell lines, suggesting high selectivity towards CDK2.
| Compound | Substituent at Position 8 | IC50 (µM) |
|---|---|---|
| Derivative A | Phenyl | 3.5 |
| Derivative B | 4-Methoxyphenyl | 2.1 |
| Derivative C | 1-Naphthyl | 4.8 |
| Derivative D | 4-Biphenyl | >10 |
Other Enzyme Target Investigations
While the primary focus has been on CDK2, the selectivity of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives is a key aspect of their preclinical evaluation. The most potent compounds are often screened against a panel of other protein kinases to determine their specificity. Studies have shown that the cytotoxicity of these compounds is low, which aligns with high selectivity for CDK2 over other kinases and cellular targets. However, detailed inhibitory data against a broad panel of other specific enzymes for the 2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one core are not extensively documented in the available literature.
Antiviral Activity Assessment
The structural resemblance of the imidazo[1,2-c]pyrimidine (B1242154) core to nucleosides has prompted investigations into its antiviral properties.
Research into imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives has demonstrated notable inactivating activity against the Pepper Mild Mottle Virus (PMMoV) . One particular study designed and synthesized twenty-eight such derivatives incorporating a sulfonamide scaffold. A lead compound from this series, B29, exhibited an EC50 of 11.4 µg/mL, which was found to be superior to the established antiviral agent ningnanmycin (B12329754) (65.8 µg/mL).
Furthermore, a series of eleven novel imidazo[1,2-c]pyrimidin-5(6H)-one dideoxynucleoside analogues were evaluated for their in vitro activity against the Hepatitis B Virus (HBV) in a chronically producing human cell line. Seven of these analogues demonstrated good potency and selectivity against HBV.
| Compound Series | Viral Target | Key Finding |
|---|---|---|
| Sulfonamide Nucleoside Derivatives | Pepper Mild Mottle Virus (PMMoV) | Compound B29 showed an EC50 of 11.4 µg/mL. |
| Dideoxynucleoside Analogues | Hepatitis B Virus (HBV) | Seven analogues displayed good potency and selectivity. |
Investigations into the activity of this specific scaffold against other viruses such as influenza A virus and respiratory syncytial virus are not widely reported.
Antimicrobial and Anti-infective Applications
The imidazo[1,2-c]pyrimidine framework has been explored for its potential to combat various pathogenic microorganisms, including mycobacteria and other bacteria.
Antitubercular Activity against Mycobacterium tuberculosis
Tuberculosis remains a significant global health threat, necessitating the development of new therapeutic agents. Novel imidazo[1,2-c]pyrimidines have been designed based on the principle of isosteric replacement, drawing structural similarity to the clinical trial agent PA-824. nih.gov A series of these compounds were synthesized and screened for their antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis. nih.govresearchgate.net The results indicated that several of the synthesized compounds exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 20 µg/mL. nih.govresearchgate.net
| Compound Series | MIC Range (µg/mL) |
|---|---|
| Substituted Imidazo[1,2-c]pyrimidines | 2 - 20 |
Antibacterial Spectrum
The broader antibacterial potential of imidazo[1,2-c]pyrimidine derivatives has also been evaluated against a panel of pathogenic bacteria. Studies on chalcone (B49325) derivatives of this scaffold have shown activity against both Gram-positive and Gram-negative bacteria. ekb.egresearchgate.net
Specifically, various compounds showed activity against Pseudomonas aeruginosa and Bacillus subtilis. ekb.egresearchgate.net Activity was also noted against Escherichia coli and Staphylococcus aureus. ekb.egresearchgate.net Further research on base-modified nucleosides of imidazo[1,2-c]pyrimidine demonstrated excellent inhibitory action against Salmonella typhi, Streptococcus pneumoniae, Bacillus subtilis, and Clostridium tetani. researchgate.net
| Bacterial Strain | Activity Observed |
|---|---|
| Salmonella typhi | Excellent Inhibition researchgate.net |
| Streptococcus pneumoniae | Excellent Inhibition researchgate.net |
| Bacillus subtilis | Activity Observed ekb.egresearchgate.netresearchgate.net |
| Clostridium tetani | Excellent Inhibition researchgate.net |
| Pseudomonas aeruginosa | Activity Observed ekb.egresearchgate.net |
| Staphylococcus aureus | Activity Observed ekb.egresearchgate.net |
Antifungal Properties
Derivatives of the imidazo[1,2-c]pyrimidine scaffold have been investigated for their potential as antifungal agents. In one study, a series of novel chalcone derivatives incorporating the imidazo[1,2-c]pyrimidine nucleus were synthesized and evaluated for their antimicrobial properties. ekb.eg Several of these compounds demonstrated noteworthy activity against pathogenic fungi. ekb.eg
The compounds were tested against Candida albicans and Aspergillus flavus. Specifically, compounds designated 5a, 5b, 5c, 5d, 5e, and 5f showed activity against C. albicans. ekb.eg The same study found that compounds 5a, 5b, 5c, 5d, and 5f were also active against A. flavus. ekb.eg Compound 5b, in particular, exhibited significant antifungal efficacy, with an inhibition of 70.37% against C. albicans and 52% against A. flavus when compared to the standard drug, Clotrimazole. ekb.egresearchgate.net
| Compound | Fungal Strain | Activity (% Inhibition vs. Control) | Reference |
|---|---|---|---|
| 5b | Candida albicans | 70.37% | ekb.egresearchgate.net |
| 5b | Aspergillus flavus | 52.00% | ekb.egresearchgate.net |
These findings suggest that the imidazo[1,2-c]pyrimidine framework is a promising scaffold for the development of new antifungal agents.
Antimalarial Efficacy against P. falciparum strains
A review of the available preclinical literature did not yield specific studies on the efficacy of this compound derivatives against Plasmodium falciparum strains. Research in the area of pyrimidine-based antimalarials is extensive, but appears focused on other isomers and related heterocyclic systems, such as imidazo[1,2-a]pyrimidines, triazolopyrimidines, and pyrazolopyrimidines. researchgate.netnih.govgsconlinepress.com
Anticancer and Cytotoxic Profiling
In Vitro Cytotoxic Activity against Tumor Cell Lines (e.g., leukemia, A549, colon cancer cell lines, human lung, hepatocellular carcinoma)
The imidazo[1,2-c]pyrimidine scaffold has been explored for its anticancer potential. A study focused on a series of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives revealed selective and potent cytotoxic activity against various human tumor cell lines. nih.gov The evaluation demonstrated notable inhibition of blood tumor cells, including the K562 (chronic myelogenous leukemia) and U937 (histiocytic lymphoma) cell lines. nih.gov Additionally, activity was observed against solid tumor cells such as HCT116 and HT-29 (colon cancer). nih.gov
Compound 9b from this series emerged as a particularly potent agent, displaying the highest antiproliferative activities against both K562 and U937 leukemia cell lines, with IC₅₀ values of 5.597 µM and 3.512 µM, respectively. nih.gov Other reviews have noted that imidazo-pyrimidine derivatives can exhibit significant cytotoxic effects against cell lines such as MOLT-4 (acute lymphoblastic leukemia) and Hep-G2 (hepatocellular carcinoma). ekb.eg
| Compound/Derivative Series | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 9b | U937 | Leukemia (Histiocytic Lymphoma) | 3.512 | nih.gov |
| 9b | K562 | Leukemia (Chronic Myelogenous) | 5.597 | nih.gov |
| Imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines | HCT116 | Colon Cancer | >10 | nih.gov |
| Imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines | HT-29 | Colon Cancer | >10 | nih.gov |
Mechanisms of Tumor Cell Death (e.g., disruption of energy metabolic pathway)
Investigations into the mechanisms of action for cytotoxic imidazo[1,2-c]pyrimidine derivatives have pointed towards the induction of apoptosis and cell cycle disruption. nih.gov For the highly active compound 9b , flow cytometry analysis demonstrated a clear induction of apoptosis and cell cycle arrest at the S phase in K562 leukemia cells. nih.gov
Further mechanistic studies using western blot analysis provided deeper insight into the apoptotic pathway initiated by this compound. It was found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction. Consequently, the study confirmed the activation of caspase-3, a key executioner caspase that orchestrates the final stages of cell death. nih.gov
Separately, other research has identified that imidazo[1,2-c]pyrimidine derivatives can function as potent inhibitors of spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70k Da (ZAP-70). nih.gov These non-receptor tyrosine kinases are crucial for signaling in immune cells, and their inhibition represents another potential mechanism for therapeutic intervention in certain cancers, particularly B-cell malignancies. nih.gov The reviewed literature did not specifically identify disruption of energy metabolic pathways as a mechanism of action for this compound class.
Neuropharmacological Investigations (e.g., activity at GABA(A) receptor benzodiazepine (B76468) site)
While the broader class of fused pyrimidines has been explored for neuropharmacological activity, a review of the available literature indicates that these investigations have primarily focused on the isomeric imidazo[1,2-a]pyrimidine (B1208166) scaffold. Derivatives of the imidazo[1,2-a]pyrimidine core are known to act as ligands for the benzodiazepine binding site of the GABA(A) receptor. dergipark.org.tr However, specific preclinical studies investigating the activity of this compound derivatives at this site were not identified in the reviewed literature.
Computational and Theoretical Studies on 2,3 Dimethylimidazo 1,2 C Pyrimidin 5 6h One
Quantum Chemical Calculations (e.g., Density Functional Theory, energy gap, dipole moment, Fukui indices)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic characteristics of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. lookchem.com These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the electron density distribution and highlighting regions susceptible to electrophilic and nucleophilic attack. researchgate.net Furthermore, calculations can determine the molecule's dipole moment, which influences its solubility and ability to engage in intermolecular interactions. While specific Fukui indices for 2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one are not detailed in the available literature, these indices are used in computational studies to predict local reactivity at specific atomic sites within the molecule.
Table 1: Example of Calculated Quantum Chemical Properties for Imidazo[1,2-c]pyrimidine (B1242154) Scaffolds Note: These values are illustrative for the core scaffold and can vary based on the specific derivative and computational method.
| Parameter | Description | Typical Calculated Value/Significance |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) (eV) | Difference between LUMO and HOMO energies | Correlates with chemical reactivity and stability |
| Dipole Moment (Debye) | Measure of the molecule's overall polarity | Influences solubility and non-covalent interactions |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. utupub.fi For a compound like this compound, MD simulations are particularly valuable for understanding its behavior in a biological environment, such as in solution or when bound to a protein target. utupub.fi
These simulations can reveal crucial information about the conformational flexibility of the molecule and the stability of its interactions with a biological receptor, like an enzyme's active site. utupub.fi By simulating the dynamic behavior of the ligand-protein complex, researchers can assess the stability of key interactions (e.g., hydrogen bonds), observe conformational changes in both the ligand and the protein, and calculate binding free energies. Although specific MD simulation studies focused solely on this compound are not extensively documented, this technique is a standard and powerful tool in the characterization of potential kinase inhibitors to understand their dynamic binding and residence time at the target. utupub.fi
Molecular Docking and Binding Mechanism Analysis (e.g., to CDK2)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding binding mechanisms at an atomic level.
The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been identified as a novel core for the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a significant target in cancer therapy. nih.govnih.gov Docking studies using programs like Glide have been performed to elucidate the binding modes of derivatives of this scaffold within the ATP-binding pocket of CDK2. nih.gov
Table 2: Summary of Key Interactions from Molecular Docking of Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives with CDK2
| Interaction Type | Key Residue in CDK2 | Significance |
|---|---|---|
| Hydrogen Bond | Leu83 (Hinge Region) | Critical for anchoring the inhibitor in the ATP binding site. nih.gov |
| Hydrophobic Interactions | Various (e.g., Ile10, Val18, Ala31, Val64, Phe80, Leu134) | Contribute to binding affinity and stability of the complex. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 3D-QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
For the imidazo[1,2-c]pyrimidin-5(6H)-one class of compounds, three-dimensional QSAR (3D-QSAR) models have been successfully developed. nih.gov For instance, a 3D-QSAR model was instrumental in the design and synthesis of imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives with potent inactivating activity against the pepper mild mottle virus (PMMoV). nih.gov By analyzing the steric and electrostatic fields of a training set of molecules, the 3D-QSAR model provided a visual and quantitative map of which structural features were favorable or unfavorable for activity. This computational insight led to the rational design of a new compound with significantly enhanced activity compared to the initial template molecule. nih.gov
Computational Rationalization of Reaction Mechanisms
Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. It can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the most likely reaction pathway.
For fused pyrimidine (B1678525) systems similar to this compound, computational methods have been used to rationalize their synthesis. For example, in the formation of related thiazolo[3,2-a]pyrimidine derivatives, DFT calculations can help determine the most stable tautomeric form of the reactant and model the proposed reaction pathway, which may involve steps like intramolecular dehydration and cyclization. chemrevlett.com Synthetic routes for modifying the imidazo[1,2-c]pyrimidin-5(6H)-one core have involved methods like the Dimroth-type rearrangement. researchgate.net Computational modeling of such rearrangements can provide detailed mechanistic insights into the transition states and intermediates, explaining regioselectivity and reaction feasibility, which is crucial for optimizing synthetic protocols. researchgate.net
Drug-likeness and Pharmacokinetic Prediction (Computational Aspects)
In the early stages of drug discovery, computational methods are used to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound. These predictions help to prioritize candidates with favorable pharmacokinetic profiles and reduce late-stage failures.
For heterocyclic scaffolds like imidazo[1,2-c]pyrimidines, these in silico evaluations are standard practice. mdpi.com A primary assessment involves evaluating Lipinski's "Rule of Five," which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.com
Beyond these simple rules, more sophisticated models are used to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and potential toxicity risks. mdpi.comresearchgate.net For related imidazo[1,2-a]pyrimidine (B1208166) derivatives, computational ADME-T predictions have been performed to ensure they possess promising pharmacokinetic and safety profiles before advancing to more extensive testing. mdpi.com
Table 3: Illustrative Computational Drug-Likeness and Pharmacokinetic Predictions (Based on Lipinski's Rule of Five)
| Property | Lipinski's Rule (Guideline for Oral Bioavailability) | Significance |
|---|---|---|
| Molecular Weight | ≤ 500 g/mol | Affects absorption and distribution. |
| LogP (Lipophilicity) | ≤ 5 | Impacts solubility, absorption, and membrane permeability. |
| Hydrogen Bond Donors | ≤ 5 | Influences solubility and binding interactions. |
| Hydrogen Bond Acceptors | ≤ 10 | Influences solubility and binding interactions. |
Advanced Applications and Future Research Directions
2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one as a Versatile Chemical Building Block in Organic Synthesis
The imidazo[1,2-c]pyrimidine (B1242154) core, particularly with the 2,3-dimethyl substitution, presents a reactive yet stable scaffold that is amenable to a variety of chemical modifications. This versatility allows for its use as a foundational element in the synthesis of a diverse array of more complex molecules. The different positions on the heterocyclic ring system exhibit distinct reactivity, enabling selective functionalization.
Key to its utility as a building block is the potential for substitution at various positions of the imidazo[1,2-c]pyrimidin-5(6H)-one nucleus. For instance, electrophilic substitution reactions can be directed to specific carbon atoms, while the nitrogen atoms can be targeted for alkylation or acylation. The carbonyl group at position 5 also offers a site for a range of chemical transformations.
Recent synthetic strategies have focused on the functionalization of the imidazo[1,2-a]pyrimidine (B1208166) scaffold, a closely related isomer, which provides insights into the potential transformations of the imidazo[1,2-c]pyrimidine system. rsc.org Methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations have been employed to construct and modify this class of compounds. rsc.org These approaches can be adapted to introduce a wide range of substituents onto the this compound core, thereby generating libraries of novel compounds for biological screening. For example, the synthesis of derivatives modified at positions 2, 3, 6, or 8 of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been achieved through methods like Suzuki-Miyaura cross-coupling and halogenation. nih.gov
Table 1: Potential Functionalization Reactions for the Imidazo[1,2-c]pyrimidine Scaffold
| Reaction Type | Target Position(s) | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Halogenation | C7, C8 | NBS, NCS | Bromo, Chloro |
| Nitration | Aromatic Ring | HNO₃/H₂SO₄ | Nitro |
| Suzuki Coupling | Halogenated positions | Arylboronic acids, Pd catalyst | Aryl |
| N-Alkylation | N1, N6 | Alkyl halides, Base | N-Alkyl |
Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical)
The imidazo[1,2-c]pyrimidine scaffold has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. Preclinical research has primarily focused on the anticancer potential of this class of compounds.
A significant body of research has identified the imidazo[1,2-c]pyrimidin-5(6H)-one core as a novel scaffold for the inhibition of cyclin-dependent kinase 2 (CDK2). nih.gov CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. A series of 26 compounds with substitutions at position 8 of the imidazo[1,2-c]pyrimidin-5(6H)-one ring system were shown to inhibit CDK2, with some derivatives exhibiting IC₅₀ values in the single-digit micromolar range. nih.gov Further studies have led to the synthesis of derivatives with modifications at various positions, some of which display micro- to submicromolar inhibition of CDK2/cyclin E activity. nih.gov The co-crystal structure of a potent inhibitor bound to CDK2 has revealed the binding mode within the ATP pocket, providing a basis for future structure-based drug design. nih.gov
Beyond CDK inhibition, derivatives of fused pyrimidines are being explored for a range of other therapeutic applications. For instance, novel imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives have been discovered as potent CDK4/6 inhibitors, another important target in cancer therapy. nih.govresearchgate.net Additionally, some imidazo[1,2-c]pyrimidine derivatives have been evaluated for their antiviral activities. researchgate.net The structural similarity of imidazopyrimidines to purine (B94841) bases suggests that they could interfere with nucleic acid metabolism, making them potential candidates for antiviral and anticancer therapies. nih.gov Preclinical studies have also investigated the antimicrobial and anti-inflammatory properties of related imidazopyrimidine compounds. ekb.egdergipark.org.tr
Table 2: Pre-clinical Biological Targets of Imidazo[1,2-c]pyrimidine Derivatives
| Biological Target | Therapeutic Area | Key Findings |
|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Inhibition in the micromolar to submicromolar range. nih.govnih.gov |
| Cyclin-Dependent Kinase 4/6 (CDK4/6) | Cancer | Potent inhibition by related fused pyrimidine (B1678525) structures. nih.govresearchgate.net |
| Viral Enzymes | Antiviral | Evaluation of nucleoside analogs for antiviral activity. researchgate.net |
Development of Novel Synthetic Pathways and Methodologies
The synthesis of the imidazo[1,2-c]pyrimidine ring system has been an active area of research, with a focus on developing more efficient and versatile methodologies. Traditional synthetic routes often involve multi-step procedures with harsh reaction conditions.
More recent and novel synthetic approaches aim to overcome these limitations. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of imidazo[1,2-a]pyrimidine derivatives, significantly reducing reaction times. nih.gov Multicomponent reactions (MCRs) are another promising strategy, allowing for the construction of the complex heterocyclic core in a single step from simple starting materials. rsc.org These methods not only improve efficiency but also allow for greater diversity in the synthesized molecules.
Furthermore, the development of novel catalytic systems is driving innovation in this field. For example, a convenient and effective synthesis of imidazo[1,2-a]pyrimidine derivatives has been developed using Al₂O₃ as a catalyst under solvent-free conditions with microwave irradiation. rsc.org Research is also exploring domino reactions, such as the domino Michael addition retro-ene reaction, for the synthesis of related dihydroimidazo[1,2-a]pyrimidin-5(1H)-ones. dergipark.org.tr These innovative synthetic strategies are crucial for expanding the chemical space around the this compound scaffold and for the efficient production of derivatives for further study.
Integration of Artificial Intelligence and Machine Learning in Imidazopyrimidine Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and this technology is highly relevant to the study of imidazopyrimidines. astrazeneca.com These computational tools can significantly accelerate the identification and optimization of new drug candidates.
In the context of this compound and its derivatives, AI and ML can be employed in several key areas:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity of novel imidazopyrimidine derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest likelihood of being active, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, have been used to predict the activity of various heterocyclic compounds. nih.gov
Virtual Screening: AI-powered platforms can screen vast virtual libraries of compounds to identify those that are likely to bind to a specific biological target. This can help in identifying new therapeutic applications for the imidazopyrimidine scaffold.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These models can be constrained to generate molecules based on the this compound scaffold, exploring novel chemical space.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical part of the drug development process. ML models can be used to predict these properties for imidazopyrimidine derivatives, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery pipeline. youtube.com
The integration of AI and ML with traditional experimental approaches offers a powerful synergy for advancing research on imidazopyrimidines and other heterocyclic compounds. nih.govatomwise.com
Emerging Trends in Heterocyclic Chemistry Relevant to Imidazo[1,2-c]pyrimidin-5(6H)-one
The field of heterocyclic chemistry is constantly evolving, with several emerging trends that are likely to impact future research on this compound.
One significant trend is the continued focus on the development of targeted cancer therapies. nih.gov Fused pyrimidine systems, including imidazopyrimidines, are recognized as privileged scaffolds for the design of kinase inhibitors and other anticancer agents. nih.govderpharmachemica.com The ability of these compounds to mimic the structure of purines makes them well-suited for interacting with ATP-binding sites in various enzymes. nih.gov
Another important trend is the development of more sustainable and environmentally friendly synthetic methods. researchgate.net This includes the use of greener solvents, catalysts, and energy sources, such as microwave and ultrasound irradiation. The application of these principles to the synthesis of imidazopyrimidines will be a key area of future research.
Furthermore, there is a growing interest in the synthesis of hybrid molecules that combine the imidazopyrimidine scaffold with other pharmacophores to create compounds with dual or multiple mechanisms of action. This approach can lead to more effective therapies and may help to overcome drug resistance.
Finally, the exploration of new biological applications for heterocyclic compounds remains a vibrant area of research. While the focus for imidazo[1,2-c]pyrimidines has been largely on cancer, their potential in other therapeutic areas, such as neurodegenerative diseases, infectious diseases, and inflammatory disorders, is an exciting avenue for future investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
